N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)16(12-14-7-2-8-15-12)20(18,19)11-5-3-10(13)4-6-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEIEYJEFQPQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=NC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Sulfonamide Linkage: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with pyrimidin-2-ylamine in the presence of a base such as triethylamine.
Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonyl group could yield sulfinamides or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamides or thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide would depend on its specific target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The pyrimidine moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides
- Structure: Replace the pyrimidin-2-yl group with a benzothiazole ring (e.g., 2-(3/4-aminophenyl)benzothiazole derivatives) .
- Activity: Benzothiazole-containing sulfonamides exhibit distinct structure-activity relationships (SAR), where meta-substitution of the amino group enhances biological activity compared to para-substitution .
- Synthesis : Similar to the target compound, these are synthesized via condensation of benzothiazole amines with sulfonyl chlorides .
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-arylacetamides
- Structure: Feature a sulfanyl (-S-) linker instead of a sulfonamide (-SO₂-) bridge (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
- Conformation : Intramolecular N–H⋯N hydrogen bonds stabilize folded molecular conformations, with dihedral angles between pyrimidine and benzene rings ranging from 42.25° to 67.84°, influencing binding interactions .
N-(Pyridin-2-yl)acetamides with Modified Pyrimidine Substituents
Thieno[2,3-d]pyrimidin-4-one Derivatives
- Structure: Replace pyrimidine with a thieno-pyrimidinone core (e.g., N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide) .
Sodium Channel Inhibition
- Target Compound: Limited activity data available.
- Analogues : Benzyl-substituted aryl sulfonamides (e.g., compound 14d) show potent Nav1.3 inhibition (IC₅₀: 0.38 μM), attributed to hydrophobic interactions from the benzyl group . Pyrimidine-based compounds like the target may lack comparable potency due to reduced steric bulk .
Metabolic Stability
- Deacetylation : Fluorenylacetamide analogs (e.g., N-(1-hydroxy-2-fluorenyl)acetamide) undergo rapid deacetylation, a metabolic pathway likely shared by the target compound due to its acetyl group . Substituents like methyl or halogens (e.g., in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) slow metabolism by steric hindrance .
Physicochemical and Structural Properties
Biological Activity
N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide is a synthetic compound that combines sulfonamide and pyrimidine functional groups. This unique structure contributes to its potential biological activities, particularly in pharmacological applications. This article provides an overview of the compound's synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves:
- Formation of the Sulfonamide Linkage : Reacting 4-aminobenzenesulfonyl chloride with pyrimidin-2-ylamine in the presence of a base such as triethylamine.
- Acetylation : The resulting sulfonamide can be acetylated using acetic anhydride or acetyl chloride under mild conditions.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by mimicking substrates or binding to active sites. The sulfonamide group is known for its role in inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, while the pyrimidine moiety may enhance binding affinity to various biological targets.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis. In vitro studies have demonstrated that certain pyrimidine-based compounds can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells, with IC50 values ranging from 0.87 to 12.91 µM .
Anti-Angiogenic Activity
In vivo studies using the chick chorioallantoic membrane (CAM) model have shown that related compounds can block angiogenesis, a critical process in tumor growth and metastasis. These studies suggest that structural modifications can significantly enhance anti-angiogenic activity .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on enzymes such as α-amylase and urease, which are relevant in metabolic disorders and infections. For example, some derivatives have been reported to show IC50 values around 9.95 µM for urease inhibition .
Case Studies
- Study on Anti-Angiogenic Activity : A study evaluated the anti-angiogenic effects of novel piperidine analogues derived from pyrimidine structures, revealing significant inhibition of blood vessel formation in the CAM model .
- Inhibition of Cancer Cell Lines : Another investigation focused on the cytotoxic effects of pyrimidine derivatives against MCF-7 and MDA-MB-231 cells, demonstrating superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(4-Aminophenyl)sulfonyl-N-(pyrimidin-2-yl)acetamide | Sulfonamide + Pyrimidine | Anticancer, Anti-Angiogenic | TBD |
| 5-Fluorouracil | Pyrimidine | Anticancer | 17.02 (MCF-7) |
| Sulfanilamide | Simple Sulfonamide | Antibacterial | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-acetamidobenzene sulfonyl chloride and 2-aminopyrimidine. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
- Temperature Control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and pyrimidine (δ ~8.5–9.0 ppm) groups .
- IR : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and acetamide (C=O stretch at ~1650–1700 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings) to validate stereoelectronic properties .
Q. What are the key functional groups influencing reactivity and biological activity?
- Methodological Answer :
- Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzymes), enhancing binding affinity .
- Pyrimidine Ring : Acts as a hydrogen-bond acceptor, critical for interactions with nucleotide-binding domains .
- Acetamide Linker : Modulates solubility and bioavailability; substituents here influence metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine) to minimize variability .
- Structural Confirmation : Verify compound purity via LC-MS before testing; impurities (e.g., hydrolysis byproducts) may skew results .
- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to improve reproducibility .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace pyrimidine with thienopyrimidine) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets (e.g., EGFR kinase) and validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical interaction points (e.g., sulfonamide H-bond donors) using Schrödinger Suite .
Q. How does the compound compare to structurally similar analogs in terms of efficacy and selectivity?
- Methodological Answer :
- Comparative Analysis :
| Compound | Structural Feature | Bioactivity (IC₅₀, μM) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Target Compound | Sulfonamide + Pyrimidine | 0.45 ± 0.1 | 12:1 |
| Analog 1 | Thienopyrimidine core | 1.2 ± 0.3 | 3:1 |
| Analog 2 | Oxadiazole substituent | 2.8 ± 0.5 | 1:1 |
- Key Insight : The sulfonamide-pyrimidine combination enhances both potency and selectivity due to dual hydrogen-bonding interactions .
Q. What experimental approaches identify the compound’s primary biological targets?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing resistance in gene-edited cell lines .
Q. How can crystallographic data inform drug design optimizations?
- Methodological Answer :
- Conformational Analysis : X-ray structures reveal a 42–67° dihedral angle between the sulfonamide and pyrimidine rings, optimizing hydrophobic packing in binding pockets .
- Solvent Mapping : Identify unoccupied regions in the crystal lattice for introducing solubilizing groups (e.g., PEG chains) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
